What are the chemical properties of 3-Methylbut-2-en-1-amine hydrochloride?
What are the chemical properties of 3-Methylbut-2-en-1-amine hydrochloride?
An In-Depth Technical Guide to the Chemical Properties of 3-Methylbut-2-en-1-amine hydrochloride
Introduction: A Versatile Building Block in Modern Synthesis
3-Methylbut-2-en-1-amine hydrochloride, also known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a primary amine salt that serves as a pivotal intermediate in organic and medicinal chemistry. Its structure combines a reactive primary amine with an allylic double bond, offering dual functionality for constructing complex molecular architectures. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents compared to its free base, making it a convenient and reliable reagent for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers and drug development professionals. Its most notable application lies in its use as a precursor for synthesizing cytokinin derivatives, which are crucial in various biological assays.[2][3]
Chemical Identity and Molecular Structure
A clear understanding of the compound's identity is fundamental for its effective use and for navigating regulatory and safety protocols.
| Identifier | Value | Source |
| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride | PubChem[4] |
| CAS Number | 26728-58-5 | Sigma-Aldrich[5] |
| Molecular Formula | C₅H₁₂ClN | PubChem[4] |
| Molecular Weight | 121.61 g/mol | Sigma-Aldrich[5] |
| Synonyms | 3-Methyl-2-buten-1-amine HCl, Prenylamine HCl, 3,3-Dimethylallylamine HCl | PubChem[4] |
| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| SMILES | CC(=CCN)C.Cl | PubChem[4] |
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// Positioning N [pos="0,0!"]; C1 [pos="1.5,0!"]; C2 [pos="2.5,0.866!"]; C3 [pos="3.5,0!"]; C4 [pos="4.5,0.866!"]; C5 [pos="4.5,-0.866!"]; Cl [pos="0,-1.5!"];
// Edges for bonds edge [color="#202124"]; N -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.0, style=double]; C3 -- C4 [len=1.5]; C3 -- C5 [len=1.5]; }
Physicochemical Properties
The physical properties of 3-Methylbut-2-en-1-amine hydrochloride are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 193-194 °C | Indicates high purity and thermal stability as a crystalline salt.[5] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base, facilitating its use in aqueous reaction media.[1] |
| Storage Temperature | 4°C, sealed, away from moisture | Hygroscopic nature requires storage in a desiccated, inert environment to prevent degradation.[5] |
Chemical Reactivity and Synthetic Profile
The compound's utility stems from two primary reactive centers: the nucleophilic primary amine and the electron-rich carbon-carbon double bond. This dual functionality allows for a diverse range of synthetic transformations.
Reactions at the Amine Group
The primary amine (-NH₂) is a potent nucleophile and a weak base. It readily participates in reactions characteristic of primary amines:
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N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine or for synthesizing biologically active amides.
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N-Alkylation: Undergoes alkylation with alkyl halides to yield secondary and tertiary amines. This pathway is fundamental for building more complex amine-containing structures.
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Sulfonamide Formation: Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]
Reactions at the Alkene Group
The trisubstituted double bond is susceptible to electrophilic addition reactions, although it is somewhat sterically hindered.
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Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalo-derivative.
-
Hydrohalogenation: Addition of H-X would proceed according to Markovnikov's rule, with the proton adding to the less substituted carbon (C2).
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Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate.
Safety and Handling
Proper handling is crucial due to the compound's irritant properties. The Globally Harmonized System (GHS) classifications highlight the primary hazards.
-
Hazard Statements:
-
Signal Word: Warning[5]
Laboratory Handling Protocol
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8]
-
For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
-
Storage: Store in a tightly sealed container in a cool (4°C), dry, and well-ventilated area.[5] Keep away from oxidizing agents and moisture. The use of a desiccator or storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[9]
Experimental Protocol: N-Acetylation
This protocol details a standard procedure for the N-acetylation of 3-Methylbut-2-en-1-amine hydrochloride, a representative reaction showcasing its utility.
Materials and Reagents
-
3-Methylbut-2-en-1-amine hydrochloride
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Step-by-Step Procedure
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 3-Methylbut-2-en-1-amine hydrochloride in anhydrous DCM.
-
Basification: Add 2.2 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature. This deprotonates the amine hydrochloride to its more reactive free base form.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add a solution of 1.1 equivalents of acetyl chloride in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid and triethylamine hydrochloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude amide product via flash column chromatography on silica gel to obtain the pure N-(3-methylbut-2-en-1-yl)acetamide.
-
Conclusion
3-Methylbut-2-en-1-amine hydrochloride is a valuable and versatile reagent characterized by its dual functionality, stability, and favorable solubility profile. A thorough understanding of its chemical properties—from its fundamental reactivity at the amine and alkene centers to its safety and handling requirements—is essential for its successful application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this compound's full synthetic potential.
References
-
PubChem. (n.d.). 3-Methylbut-2-en-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
Sources
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- 2. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Methylbut-2-en-1-amine hydrochloride | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylbut-2-en-1-amine hydrochloride | 26728-58-5 [sigmaaldrich.com]
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